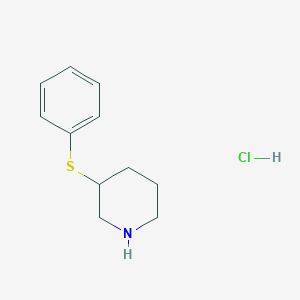

3-(Phenylthio)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Phenylthio)piperidine hydrochloride” is a chemical compound. It’s a derivative of piperidine, an organic compound with the molecular formula (CH2)5NH . Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Piperidine, the core structure of “3-(Phenylthio)piperidine hydrochloride”, can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidine is widely used to convert ketones to enamines . Enamines derived from piperidine are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .Applications De Recherche Scientifique

Drug Design and Synthesis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Anti-inflammatory Properties

Piperidine derivatives have been synthesized and analyzed for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition .

Cholinesterase Inhibition

Structures with an N-benzyl moiety were found to be superior in cholinesterase inhibition . This makes piperidine derivatives potential candidates for the treatment of neurodegenerative disorders like Alzheimer’s disease.

Monoamine Oxidase B Inhibition

Piperidine derivatives with a terminal alkyne group have been found to be efficient monoamine oxidase B inhibitors . This could potentially be used in the treatment of Parkinson’s disease.

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Their unique structure allows them to interact with various biological targets, making them potential candidates for cancer therapy.

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their ability to inhibit certain enzymes makes them potential candidates for the treatment of viral infections.

Antimalarial Applications

Piperidine derivatives have shown potential in the treatment of malaria . Their unique structure allows them to interact with the parasite in a way that can inhibit its growth.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . Their unique structure allows them to interact with various biological targets, making them potential candidates for the treatment of various infections.

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-(Phenylthio)piperidine hydrochloride”, is an important task of modern organic chemistry .

Mécanisme D'action

Target of Action

3-(Phenylthio)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is structurally similar to Meperidine, a synthetic opiate agonist belonging to the phenylpiperidine class . Therefore, it’s plausible that 3-(Phenylthio)piperidine hydrochloride may also act on opioid receptors, which play a crucial role in pain management .

Mode of Action

It’s also worth noting that certain piperidine derivatives have shown anti-inflammatory properties, potentially through COX-1 inhibition .

Biochemical Pathways

These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .

Result of Action

These compounds have shown promising IC50 values and significant inhibition of albumin denaturation .

Propriétés

IUPAC Name |

3-phenylsulfanylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYNVJLEFAJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)SC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylthio)piperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

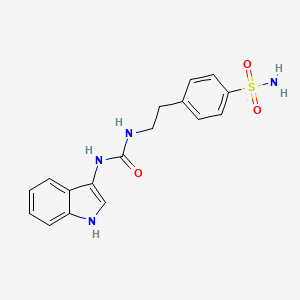

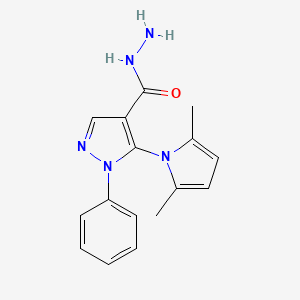

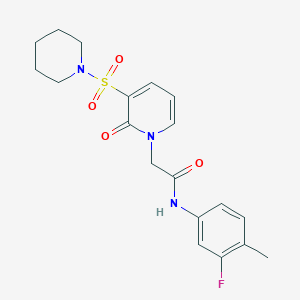

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)

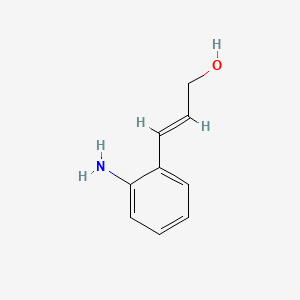

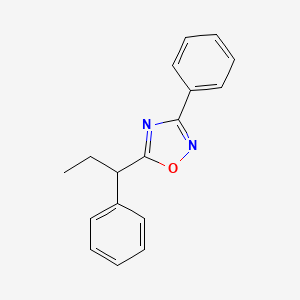

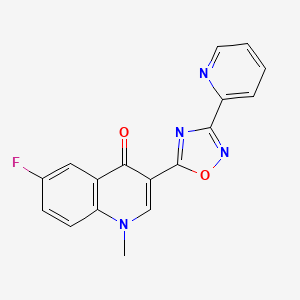

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)

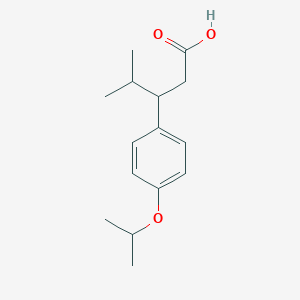

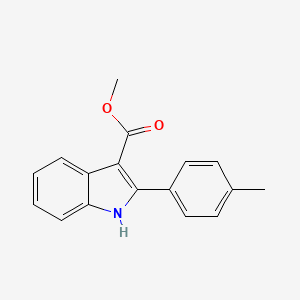

![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)

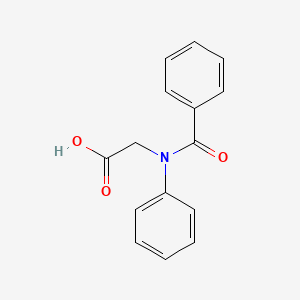

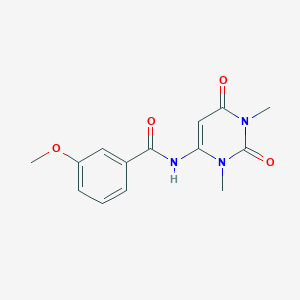

![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)